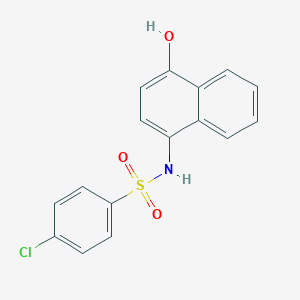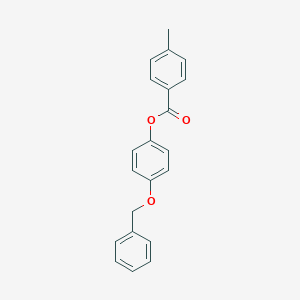![molecular formula C22H25NO3S B281696 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes or signaling pathways. For example, its anti-inflammatory effects may be due to the inhibition of the NF-κB signaling pathway, while its anti-tumor effects may be due to the inhibition of specific enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the aggregation of beta-amyloid peptides, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its potential for therapeutic applications. This compound has shown promising results in various studies and may have potential as a treatment for inflammatory diseases, Alzheimer's disease, and cancer. However, one limitation of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of research could focus on further elucidating its mechanism of action and identifying specific enzymes or signaling pathways that it targets. Another area of research could focus on developing more efficient synthesis methods for this compound to increase its availability and reduce its cost. Additionally, further studies could investigate its potential as a treatment for other diseases or conditions, such as autoimmune diseases or neurodegenerative disorders. Overall, continued research on this compound has the potential to lead to new therapeutic treatments and improve human health.
Synthesemethoden
The synthesis of 4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves a series of chemical reactions. The starting material is 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. The resulting compound is then reacted with 4-isopropylbenzenesulfonamide in the presence of a base such as triethylamine to yield the final product. This synthesis method has been optimized for high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that it has potential as a treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides. Additionally, this compound has been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C22H25NO3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)23-17-7-11-22-20(13-17)19-12-15(3)4-10-21(19)26-22/h5-9,11,13-15,23H,4,10,12H2,1-3H3 |
InChI-Schlüssel |
BJFVOFPMKZTYKV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281613.png)
![Isopropyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281615.png)
![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281616.png)
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281617.png)
![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)


